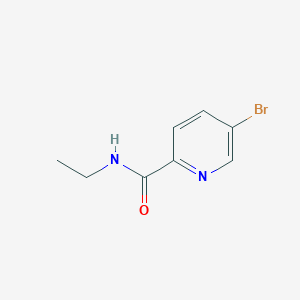

5-Bromo-N-ethylpicolinamide

描述

Historical Context and Evolution of Picolinamide (B142947) Research in Medicinal Chemistry

The journey of picolinamide research in medicinal chemistry has been marked by significant milestones. Initially explored for various biological activities, the picolinamide scaffold gained prominence with the discovery of its utility as a directing group in organic synthesis. Since 2005, it has been effectively employed in C-H bond activation, a powerful tool for creating complex molecules. This has paved the way for the synthesis of a wide array of novel picolinamide derivatives.

Over the years, research has expanded to investigate the therapeutic potential of picolinamides across different domains. Structure-activity relationship (SAR) studies have been instrumental in this evolution, guiding the modification of the picolinamide structure to enhance potency and selectivity for various biological targets. guidechem.com This has led to the development of picolinamide-based compounds as:

Antifungal Agents: The discovery of fenpicoxamid (B607437) and florylpicoxamid, derived from the natural product UK-2A, highlighted the potential of picolinamides in agriculture for controlling fungal diseases in crops. fluorochem.co.ukchemicalbook.com

Antibacterial Agents: Researchers have synthesized picolinamide derivatives with potent and selective activity against bacteria such as Clostridioides difficile. aksci.com

Kinase Inhibitors: The picolinamide scaffold has been a foundation for developing inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Leucine-Rich Repeat Kinase 2 (LRRK2), the latter being a target for Parkinson's disease research. chemsrc.comambeed.com

Enzyme Inhibitors: Picolinamides have been investigated as inhibitors of various other enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders and acetylcholinesterase for Alzheimer's disease. guidechem.combeilstein-archives.org

Overview of the 5-Bromo-N-ethylpicolinamide Scaffold in Contemporary Research

A closely related compound, 5-bromo-N-(2-(diethylamino)ethyl)picolinamide, serves as a precursor in the synthesis of a radiolabeled imaging agent, ¹⁸F-5-fluoro-N-(2-(diethylamino)ethyl)picolinamide (¹⁸F-5-FPN). cymitquimica.com This positron emission tomography (PET) tracer shows high affinity and specificity for melanin (B1238610), making it a promising candidate for the diagnosis of malignant melanoma. cymitquimica.com This application underscores the utility of the 5-bromopicolinamide core in developing diagnostic tools.

The table below outlines the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 845305-88-6 | fluorochem.co.uk |

| Molecular Formula | C₈H₉BrN₂O | fluorochem.co.uk |

| Molecular Weight | 229.07 g/mol | |

| IUPAC Name | 5-bromo-N-ethylpyridine-2-carboxamide | fluorochem.co.uk |

| SMILES | CCNC(=O)C1=CC=C(Br)C=N1 | fluorochem.co.uk |

| InChI Key | RVMCYHHRHDNMIM-UHFFFAOYSA-N |

Interdisciplinary Research Perspectives on this compound and Analogues

The study of this compound and its analogues extends across several scientific disciplines, reflecting the interdisciplinary nature of modern drug discovery and development.

Medicinal Chemistry: The synthesis and modification of this compound fall squarely within the realm of medicinal chemistry. The goal is to create new chemical entities with improved therapeutic properties. The synthesis of related compounds often involves coupling reactions between a brominated picolinic acid derivative and an appropriate amine.

Pharmacology: Understanding the biological effects of these compounds requires pharmacological investigation. This includes in vitro and in vivo studies to determine their mechanism of action, efficacy, and potential therapeutic applications. For instance, the evaluation of ¹⁸F-5-FPN involved cell uptake studies and PET imaging in animal models to assess its binding to melanin. cymitquimica.com

Nuclear Medicine and Medical Imaging: The development of ¹⁸F-5-FPN from a 5-bromopicolinamide precursor demonstrates a direct link to nuclear medicine. This field focuses on the use of radioactive tracers for diagnosis and therapy. The favorable pharmacokinetics and high tumor-to-background ratio of ¹⁸F-5-FPN highlight the potential of this class of compounds in developing advanced diagnostic tools. cymitquimica.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-N-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMCYHHRHDNMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628489 | |

| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-88-6 | |

| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo N Ethylpicolinamide

Established Synthetic Routes to the 5-Bromopicolinamide Core

Traditional synthetic approaches to 5-Bromo-N-ethylpicolinamide rely on a foundation of well-understood and widely practiced organic reactions. These methods typically involve the sequential bromination of a pyridine (B92270) precursor followed by an amidation reaction to introduce the N-ethyl amide functionality.

Strategies for Bromination on the Pyridine Ring

The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step in the synthesis of the target compound. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions, such as bromination, often require harsh conditions or specific activation strategies.

Several methods have been established for the bromination of pyridine and its derivatives. One common approach involves the use of bromine in fuming sulfuric acid (oleum). This highly acidic medium protonates the pyridine nitrogen, further deactivating the ring, but can facilitate bromination at elevated temperatures. Another strategy is gas-phase bromination at high temperatures, which can provide a different isomeric distribution of bromopyridines.

More controlled and selective bromination can be achieved using specific brominating agents. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are frequently employed in the presence of a strong acid like oleum. These reagents offer advantages in terms of handling and can lead to improved regioselectivity. The choice of brominating agent and reaction conditions is crucial to favor the formation of the desired 5-bromo isomer over other possible isomers.

Table 1: Comparison of Bromination Strategies for Pyridine Derivatives

| Brominating Agent/System | Conditions | Advantages | Disadvantages |

| Br₂ in fuming H₂SO₄ | High temperature | Utilizes readily available reagents. | Harsh conditions, potential for side reactions and di-bromination. |

| Gas-phase bromination | High temperature (e.g., 300°C) | Can provide access to different isomers. | Requires specialized equipment, may lead to mixtures of products. |

| N-Bromosuccinimide (NBS) in oleum | Controlled temperature | Milder than using elemental bromine, often good selectivity. | Requires stoichiometric amounts of reagent and strong acid. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in oleum | Controlled temperature | High efficiency and selectivity in some cases. | Requires stoichiometric amounts of reagent and strong acid. |

Amidation Reactions for N-Alkylated Picolinamide (B142947) Formation

The formation of the N-ethyl amide bond is a key transformation in the synthesis of this compound. This is typically achieved through the reaction of a picolinic acid derivative with ethylamine.

A common method involves the activation of the carboxylic acid group of 5-bromopicolinic acid. This can be done by converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with ethylamine to form the desired amide. For instance, picolinic acid can be treated with thionyl chloride to generate the corresponding picolinoyl chloride in situ. This activated intermediate is then reacted with an amine, such as N-ethylaniline in the presence of a base like triethylamine, to yield the N-alkylated picolinamide. nih.gov While this example uses N-ethylaniline, the principle is directly applicable to the reaction with ethylamine.

Alternatively, various coupling agents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acid chloride. Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) are commonly used to promote the formation of the amide bond. acs.org

Precursors and Starting Materials for this compound Synthesis

The synthesis of this compound can commence from several readily available starting materials. A logical precursor is 5-bromopicolinamide , which can be dehydrated to form 5-bromo-2-pyridinecarbonitrile. chim.it This nitrile can then potentially be hydrolyzed and subsequently amidated.

A more direct precursor is 5-bromo-2-picolinic acid . This compound already possesses the required bromine atom at the 5-position and the carboxylic acid at the 2-position, primed for amidation with ethylamine. The synthesis of 5-bromo-2-picolinic acid can be achieved by the oxidation of 5-bromo-2-picoline (5-bromo-2-methylpyridine). A patented method describes the oxidation of 5-bromo-2-picoline using potassium permanganate in water at elevated temperatures (85-90°C) to yield 5-bromo-2-picolinic acid. google.com

Table 2: Key Precursors for this compound Synthesis

| Precursor | Structure | Synthetic Utility |

| 5-Bromopicolinamide | A pyridine ring with a bromine at position 5 and a carboxamide at position 2. | Can be a starting point for modifications or hydrolysis to the corresponding acid. chim.it |

| 5-Bromo-2-picolinic acid | A pyridine ring with a bromine at position 5 and a carboxylic acid at position 2. | A direct precursor for amidation with ethylamine. |

| 5-Bromo-2-picoline | A pyridine ring with a bromine at position 5 and a methyl group at position 2. | Can be oxidized to 5-bromo-2-picolinic acid. google.com |

Advanced Synthetic Approaches and Sustainable Chemistry in 5-Bromopicolinamide Preparation

In recent years, the development of more efficient and sustainable synthetic methods has become a major focus in organic chemistry. For the preparation of 5-bromopicolinamides, advanced strategies involving transition metal catalysis and C-H functionalization are being explored to improve atom economy and reduce the generation of waste.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed C-H iodination of the picolinamide core is a subject of ongoing research, related coupling reactions demonstrate the potential of this approach.

The Sonogashira coupling , a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a well-established method for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to bromopyridine derivatives. For example, 2-amino-3-bromopyridines undergo efficient Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst (e.g., Pd(CF₃COO)₂) and a copper(I) co-catalyst (CuI). scirp.orgscirp.org This demonstrates the reactivity of the C-Br bond on the pyridine ring under palladium catalysis, suggesting that similar catalytic systems could be adapted for other coupling reactions on the 5-bromopicolinamide scaffold.

While not a direct synthesis of the bromo-derivative, palladium-catalyzed C-H functionalization reactions on picolinamides are well-documented. The picolinamide group can act as a directing group to facilitate the selective activation of C-H bonds. For instance, palladium catalysts can direct the arylation of C(sp³)–H bonds in aliphatic picolinamides. nih.gov This principle of directed C-H activation could potentially be extended to the direct introduction of a bromine atom or other functional groups onto the pyridine ring, bypassing the need for classical electrophilic bromination methods.

C-H Functionalization Strategies in Picolinamide Synthesis

C-H functionalization has emerged as a powerful strategy for the direct conversion of ubiquitous C-H bonds into valuable chemical bonds, offering a more atom-economical and step-efficient alternative to traditional synthetic methods. The picolinamide moiety is an excellent directing group for such transformations, as the nitrogen atom of the pyridine ring and the amide oxygen can chelate to a metal center, positioning the catalyst for the selective activation of a specific C-H bond.

Palladium-catalyzed C-H functionalization reactions using a picolinamide directing group have been extensively studied. nih.gov These reactions can be used to form a variety of bonds, including C-C, C-O, and C-halogen bonds. For example, the ortho-C-H bond of benzylpicolinamides can be arylated with an aryl iodide using a Pd(OAc)₂ catalyst. psu.edunih.gov Furthermore, palladium catalysis can enable the alkylation of unactivated γ-C(sp³)–H bonds of aliphatic amine substrates protected with a picolinamide group. acs.org

More recently, cobalt-catalyzed, picolinamide-directed C-H activation has been developed as a more sustainable alternative to precious metal catalysis. chim.it These methods have been successfully used for the synthesis of various heterocyclic compounds through the functionalization of C-H bonds with alkynes and other coupling partners. chim.it The ability of the picolinamide group to direct C-H functionalization opens up new avenues for the synthesis and late-stage modification of this compound and related molecules, potentially allowing for the introduction of the bromine atom or other functionalities with high regioselectivity and efficiency.

Green Chemistry Principles in the Synthesis of this compound Analogues

The growing emphasis on sustainable chemical manufacturing has spurred investigations into greener synthetic routes for producing this compound and its analogues. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key green chemistry principles being explored in the context of picolinamide synthesis include the use of eco-friendly solvents, alternative energy sources, and biocatalysis.

The use of safer, bio-based solvents is a cornerstone of green amide synthesis. Traditional amide bond formation often relies on polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. Researchers are exploring alternatives such as 2-methyltetrahydrofuran, a biomass-derived solvent, and dihydrolevoglucosenone (Cyrene), which is derived from cellulose, as potential replacements in amide synthesis protocols. mdpi.com Water, the most environmentally benign solvent, is also being investigated for amide synthesis, sometimes in combination with microwave irradiation to accelerate reaction rates. arkat-usa.org

Microwave-assisted synthesis represents another green approach that can significantly reduce reaction times and energy consumption compared to conventional heating methods. arkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and holds promise for the efficient production of this compound analogues.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze amide bond formation under mild conditions in aqueous media, thereby avoiding the need for harsh reagents and organic solvents. While specific applications of biocatalysis for this compound are still emerging, the broader field of biocatalytic amide synthesis is rapidly advancing, with enzymes like lipases, proteases, and engineered ligases showing potential for constructing amide bonds with high efficiency and selectivity. manchester.ac.uk

Derivatization and Structural Modification Strategies for this compound

The structural framework of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of analogues with tailored properties. These modifications can be broadly categorized into alterations of the N-ethyl side chain, substitutions on the picolinamide moiety, and the introduction of radiolabels for imaging applications.

Modifications on the N-Ethyl Side Chain

The N-ethyl side chain of this compound plays a crucial role in modulating the compound's physicochemical properties. Modifications at this position can influence factors such as solubility, lipophilicity, and metabolic stability. Strategies for derivatization often involve the synthesis of a library of analogues with varying N-alkyl or N-aryl substituents to explore structure-activity relationships (SAR).

Standard alkylation reactions can be employed to introduce a variety of linear, branched, or cyclic alkyl groups in place of the ethyl group. This can be achieved by reacting 5-bromopicolinamide with a range of alkyl halides. nih.gov Furthermore, more complex functionalities can be incorporated into the side chain to introduce specific properties. For instance, the introduction of amino groups can enhance water solubility and provide a handle for further conjugation.

Substitutions and Elaborations on the Picolinamide Moiety

The picolinamide core, with its bromine substituent at the 5-position, is a versatile scaffold for a wide array of chemical transformations. The bromine atom serves as a valuable synthetic handle for introducing new functional groups via transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the 5-bromo position with various boronic acids or esters. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the synthesis of biphenyl analogues and other extended aromatic systems. nih.govtcichemicals.com The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in these transformations. researchgate.net

Palladium-catalyzed C-H functionalization is another emerging strategy for modifying the picolinamide ring. tdl.orgnih.govmdpi.com This approach allows for the direct introduction of functional groups at specific C-H bonds, offering a more atom-economical route to novel analogues. While still a developing area, C-H activation holds significant potential for the late-stage diversification of the picolinamide scaffold.

Synthesis of Radiolabeled this compound Analogues (e.g., 18F-labeling for PET probes)

The development of radiolabeled analogues of this compound is of significant interest for applications in molecular imaging, particularly Positron Emission Tomography (PET). nih.govacs.org PET imaging requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (18F), into the molecule of interest. The relatively short half-life of 18F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures. nih.gov

The 5-bromo substituent on the picolinamide ring is an ideal precursor for radiofluorination. Nucleophilic substitution of the bromine atom with [18F]fluoride is a common strategy for introducing the radiolabel. nih.gov This reaction is typically carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K2.2.2), to enhance the reactivity of the fluoride ion.

Several 18F-labeled picolinamide-based PET probes have been developed and evaluated for imaging various biological targets. nih.govacs.org The synthesis of these probes generally involves a one-step radiofluorination of a bromo-picolinamide precursor. The reaction conditions, including temperature and solvent, are optimized to maximize the radiochemical yield and minimize reaction time.

Below is a table summarizing the synthesis of some 18F-labeled picolinamide analogues:

| Precursor | Radiolabeled Product | Reaction Conditions | Radiochemical Yield (non-decay corrected) |

| 5-bromo-N-(2-(diethylamino)ethyl)picolinamide | 5-[18F]fluoro-N-(2-(diethylamino)ethyl)picolinamide | [18F]F-, K2.2.2, K2CO3, DMSO, 110 °C, 10 min | 24.5 ± 6.7% |

| N-(2-(diethylamino)ethyl)-5-bromonicotinamide | N-(2-(diethylamino)ethyl)-5-[18F]fluoronicotinamide | [18F]F-, K2.2.2, K2CO3, DMSO, 110 °C, 10 min | 9.5 ± 1.9% |

| 6-bromo-N-(2-(diethylamino)ethyl)nicotinamide | 6-[18F]fluoro-N-(2-(diethylamino)ethyl)nicotinamide | [18F]F-, K2.2.2, K2CO3, DMSO, 110 °C, 10 min | 21.5 ± 15.5% |

These radiolabeling strategies provide a pathway to novel PET probes for non-invasive imaging and diagnosis in various disease areas. The continued development of more efficient and milder radiolabeling techniques will further expand the utility of this compound analogues in biomedical research. thno.orgnih.govfrontiersin.orgdiva-portal.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Bromo N Ethylpicolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the 3D arrangement of the molecule. For 5-Bromo-N-ethylpicolinamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals.

1H NMR Spectral Analysis of this compound Analogues

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. While the spectrum for this compound itself is not publicly detailed, analysis of closely related analogues, such as 5-bromo-N-(2-(diethylamino)ethyl)picolinamide, offers significant insight into the expected spectral features. nih.gov

The aromatic region of the ¹H NMR spectrum for a 5-bromopicolinamide derivative is expected to show three distinct signals corresponding to the protons on the pyridine (B92270) ring. The proton at position 6 is typically the most deshielded due to the adjacent nitrogen atom. The protons at positions 3 and 4 will also appear in the aromatic region, with their splitting patterns determined by their coupling to each other. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which will appear as a triplet. The amide proton (N-H) often appears as a broad singlet. nih.gov

Table 1: Representative ¹H NMR Data for a 5-Bromopicolinamide Analogue Analogue: 5-bromo-N-(2-(diethylamino)ethyl)picolinamide in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.90 | br | - | NH |

| 8.62 | s | - | H-6 (Pyridine) |

| 8.01-7.95 | m | - | H-4 (Pyridine) |

| 7.61 | dd | J = 1.7, 3.2 | H-3 (Pyridine) |

| 3.89 | t | J = 5.8 | -CH₂- (ethylamino) |

| 3.26 | t | J = 5.8 | -CH₂- (ethylamino) |

| 3.25 | q | J = 7.3 | -CH₂- (diethyl) |

13C NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would be expected to show eight distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the amide group is typically found in the most downfield region of the spectrum (around 165 ppm). The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 120-150 ppm), with the carbon bearing the bromine atom (C-5) being influenced by the halogen's electronic effects. The two carbons of the ethyl group will appear in the aliphatic (upfield) region of the spectrum. nih.govipb.pt

Table 2: Representative ¹³C NMR Data for a 5-Bromopicolinamide Analogue Analogue: 5-bromo-N-(2-(diethylamino)ethyl)picolinamide in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.1 | C=O (Amide) |

| 149.9 | C-2 (Pyridine) |

| 147.4 | C-6 (Pyridine) |

| 140.0 | C-4 (Pyridine) |

| 124.6 | C-3 (Pyridine) |

| 123.5 | C-5 (Pyridine, C-Br) |

| 51.4 | -CH₂- (ethylamino) |

| 47.3 | -CH₂- (diethyl) |

| 34.8 | -CH₂- (ethylamino) |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. ucl.ac.uknih.gov

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal ¹H-¹H coupling correlations. For this compound, cross-peaks would be observed between the adjacent protons on the pyridine ring (H-3 and H-4). It would also confirm the coupling between the methylene and methyl protons of the ethyl group. ucl.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, providing information about the molecule's three-dimensional structure. ucl.ac.uk

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. msu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. scielo.brresearchgate.net The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern. The mass spectrum will show two peaks of nearly equal intensity for the molecular ion, one for the molecule containing ⁷⁹Br and another, two mass units higher, for the molecule containing ⁸¹Br. msu.edu This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. For an analogue like 5-bromo-N-(2-(diethylamino)ethyl)picolinamide, an ESI-MS spectrum showed a molecular ion peak at m/z 300.4 [M]⁺, consistent with its calculated molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. msu.edu This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms. rsc.org

For this compound, the molecular formula is C₈H₉BrN₂O. HRMS would be used to confirm this composition by comparing the experimentally measured mass to the calculated theoretical mass. The observation of the characteristic isotopic pattern for bromine at high resolution provides definitive confirmation of the compound's identity. mdpi.com

Table 3: Calculated Exact Masses for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₉⁷⁹BrN₂O+H]⁺ | C₈H₁₀⁷⁹BrN₂O⁺ | 229.0026 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of a compound. These techniques measure the vibrational energies of molecular bonds. acs.orgresearchgate.net While some vibrations are active in both IR and Raman, the two methods are complementary, as their selection rules differ, often providing a more complete vibrational profile when used together.

For this compound, the spectra are expected to show characteristic absorption bands and scattering peaks corresponding to its distinct functional groups: the substituted pyridine ring, the secondary amide linkage, and the ethyl group. Although a specific, published spectrum for this exact molecule is not available, the expected frequencies can be predicted based on data from analogous structures like picolinamide (B142947), brominated pyridines, and N-alkyl amides. acs.orgnih.govrsc.orgniscpr.res.in

Key Vibrational Modes for this compound:

Amide Group Vibrations: The secondary amide group (-CONH-) gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is typically strong in the IR and appears in the 1630-1680 cm⁻¹ region. The N-H bending vibration (Amide II band), coupled with C-N stretching, is found between 1510-1570 cm⁻¹. A strong N-H stretching band is expected in the IR spectrum between 3200-3400 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending modes. C-C and C-N stretching vibrations within the aromatic ring typically occur in the 1400-1650 cm⁻¹ range. niscpr.res.in The ring breathing mode, a symmetric stretching of the entire ring, is often observed near 1010-1040 cm⁻¹. rsc.orgniscpr.res.in

C-Br Vibration: The carbon-bromine bond vibration is highly dependent on its position on the aromatic ring. The C-Br stretching frequency is expected at lower wavenumbers, typically in the range of 500-650 cm⁻¹, due to the high mass of the bromine atom. spectroscopyonline.com

Ethyl Group Vibrations: The N-ethyl group will exhibit characteristic C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) components, typically appearing in the 2850-3000 cm⁻¹ region. C-H bending vibrations are also expected at lower frequencies.

The following table summarizes the predicted key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Amide (N-H) | N-H Stretch | 3200 - 3400 | Strong | Medium |

| Ethyl (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Amide (C=O) | Amide I (C=O Stretch) | 1630 - 1680 | Strong | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 | Medium-Strong | Strong |

| Amide (N-H, C-N) | Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 | Strong | Weak |

| Pyridine Ring | Ring Breathing | 1010 - 1040 | Medium | Strong |

| Aromatic C-H | C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

| Pyridine Ring | C-Br Stretch | 500 - 650 | Strong | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical analysis, used to separate, identify, and quantify the components of a mixture. For a synthesized compound like this compound, chromatographic methods are crucial for assessing its purity and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it ideal for molecules like this compound. The most common mode, Reversed-Phase HPLC (RP-HPLC), utilizes a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. thermofisher.com In RP-HPLC, polar compounds elute earlier, while non-polar compounds are retained longer on the column.

The purity of this compound can be determined by injecting a solution of the compound into an HPLC system and observing the resulting chromatogram. A single, sharp, and symmetrical peak indicates a high degree of purity. The presence of additional peaks would signify impurities. By using a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., around 260-270 nm), high sensitivity can be achieved. researchgate.netresearchgate.net The method can be validated for parameters such as linearity, precision, and accuracy to allow for quantitative analysis. sielc.com

A typical RP-HPLC method for analyzing this compound would involve a C18 column and a gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.gov

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size | Provides a non-polar surface for reversed-phase separation. |

| Column Dimensions | 4.6 mm x 150 mm | Standard analytical column dimensions. |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid | Organic modifier and aqueous buffer system for elution. Formic acid improves peak shape. |

| Elution Mode | Isocratic (e.g., 60:40 ACN:H₂O) or Gradient | Isocratic for simple separations; gradient for complex mixtures or to optimize run time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV-Vis Diode Array Detector (DAD) at 265 nm | Allows for sensitive detection of the aromatic system. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. It is best suited for volatile and thermally stable compounds.

Direct analysis of this compound by GC-MS may be challenging due to the polarity of the amide group, which can lead to poor peak shape and thermal degradation in the hot injector port. h-brs.de To overcome this, chemical derivatization is often employed. iu.edu This process involves reacting the analyte with a reagent to replace the active hydrogen on the amide nitrogen with a less polar, more stable group (e.g., a silyl (B83357) or acyl group), thereby increasing its volatility and improving its chromatographic behavior. copernicus.orgresearchgate.netnih.gov

Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint corresponding to the mass-to-charge ratios of the fragments. This allows for definitive identification of the compound and any volatile impurities. While primarily a qualitative tool, GC-MS can be used quantitatively with appropriate calibration.

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces the active amide proton with a non-polar TMS group to increase volatility. |

| GC Column | DB-5ms or similar (5% Phenyl Polysiloxane) | A common, relatively non-polar capillary column suitable for a wide range of compounds. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min | Temperature program to separate compounds based on boiling point. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Scans a defined mass range (e.g., m/z 40-500) to detect the parent ion and fragments. |

Elemental Analysis (CHN) for Compound Verification

Elemental analysis is a fundamental and destructive technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. huji.ac.il This method provides a direct way to verify the empirical formula of a newly synthesized compound. The analysis involves the complete combustion of a precisely weighed sample in an excess of oxygen. huji.ac.il The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified.

For this compound, with a molecular formula of C₈H₉BrN₂O, the theoretical percentages of C, H, and N can be calculated from its atomic constituents and molecular weight (229.08 g/mol ). The experimental results from the elemental analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. huji.ac.il Analysis for bromine would require a separate method, such as Schöniger flask combustion followed by titration. vscht.cz

| Element | Molecular Formula | Atomic Mass ( g/mol ) | Theoretical Mass % |

| Carbon (C) | C₈ | 12.011 | 41.94% |

| Hydrogen (H) | H₉ | 1.008 | 3.96% |

| Bromine (Br) | Br₁ | 79.904 | 34.87% |

| Nitrogen (N) | N₂ | 14.007 | 12.23% |

| Oxygen (O) | O₁ | 15.999 | 6.98% |

| Total | C₈H₉BrN₂O | 229.08 | 100.00% |

Biological Activities and Pharmacological Investigations of 5 Bromo N Ethylpicolinamide Derivatives

In Vivo Pharmacological Evaluation in Preclinical Models

The in vivo assessment of 5-bromo-N-ethylpicolinamide derivatives and their analogues has been a critical step in evaluating their therapeutic and diagnostic potential. These studies, conducted in various preclinical models, have provided valuable insights into the efficacy, pharmacokinetic profiles, and systemic effects of these compounds.

Efficacy Studies in Disease Models (e.g., Melanoma Xenografts, Depression models)

Derivatives of 5-bromopicolinamide have shown significant promise in the context of oncology, particularly in the imaging of malignant melanoma. Radiolabeled analogues, such as N-(2-(diethylamino)ethyl)-5-[18F]fluoropicolinamide ([¹⁸F]P3BZA or ¹⁸F-5-FPN), have been extensively evaluated in melanoma xenograft models. mdpi.comnih.gov These studies have demonstrated the high efficacy of these probes in detecting primary tumors and metastases. mdpi.com In mouse models bearing B16F10 melanoma xenografts, these radiotracers exhibited high tumor uptake, allowing for clear visualization of cancerous tissues with positron emission tomography (PET). pnas.orgnih.govnih.govpnas.org The effectiveness of these probes is attributed to their high affinity for melanin (B1238610), a pigment abundant in most melanoma cells. mdpi.comnih.gov Comparative studies have shown that pyridine-based benzamide (B126) derivatives can have higher tumor uptake than their benzene-based counterparts. pnas.orgnih.gov For instance, in B16F10 xenografts, [¹⁸F]DMPY2, a dimethylamino analogue, showed significantly higher tumor uptake compared to other benzamide-based imaging agents. researchgate.net This high specificity and uptake result in excellent tumor-to-background contrast, enabling the detection of even small metastatic lesions in preclinical models. mdpi.compnas.org

While direct studies on this compound derivatives in depression models are not extensively documented, research on structurally related heterocyclic compounds provides valuable insights. For example, novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been investigated for their efficacy in animal models of depression. mdpi.com These compounds, acting as dual adenosine (B11128) A₁ and A₂A receptor antagonists, have shown antidepressant-like activity. mdpi.com Given the structural similarities and the known central nervous system activity of various pyridine (B92270) derivatives, this suggests a potential avenue for future investigation into the neuropsychiatric applications of this compound analogues.

Pharmacokinetic and Biodistribution Studies of this compound Analogues

Pharmacokinetic and biodistribution studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of novel compounds. For radiolabeled 5-bromopicolinamide analogues developed for melanoma imaging, detailed biodistribution data have been generated in tumor-bearing mice. pnas.orgnih.govnih.gov These studies revealed that probes like [¹⁸F]DMPY2 and [¹⁸F]P3BZA exhibit rapid and high accumulation in tumors, with prolonged retention. pnas.orgnih.gov For example, [¹⁸F]DMPY2 showed a tumor uptake of 24.8% of the injected dose per gram of tissue (%ID/g) at 60 minutes post-injection in B16F10 xenografts. pnas.orgnih.gov

These compounds also demonstrated rapid clearance from non-target organs, leading to high tumor-to-organ ratios, which is a desirable characteristic for an imaging agent. pnas.orgsnmjournals.org The primary route of excretion for some of these derivatives appears to be renal. mdpi.comsnmjournals.org Modifications to the chemical structure, such as altering the length of the aliphatic amine side chain, have been shown to influence the pharmacokinetic properties and melanin-binding affinity. pnas.orgnih.gov For instance, substituting the diethylamino group with a dimethylamino group in one analogue resulted in higher tumor uptake. pnas.org

The table below summarizes the biodistribution of two radiolabeled picolinamide (B142947) analogues in B16F10 tumor-bearing mice at 60 minutes post-injection.

| Organ | [¹⁸F]DMPY2 (%ID/g) | [¹⁸F]DMPY3 (%ID/g) |

| Tumor | 24.86 ± 2.30 | 11.69 ± 2.74 |

| Blood | 1.51 ± 0.38 | 2.08 ± 0.89 |

| Liver | 3.35 ± 0.72 | 2.24 ± 0.81 |

| Kidney | 4.88 ± 1.21 | 4.19 ± 1.05 |

| Lung | 2.97 ± 0.71 | 2.78 ± 0.44 |

| Brain | 1.51 ± 0.38 | 1.86 ± 0.83 |

| Data is presented as mean ± standard deviation. pnas.org |

Assessment of Systemic Biological Responses and Toxicity (excluding direct dosage)

The systemic biological response and toxicity profile of this compound derivatives are critical for their development as therapeutic or diagnostic agents. In preclinical studies involving radiolabeled picolinamide analogues for PET imaging, the compounds were generally well-tolerated by the animal models. researchgate.netsnmjournals.org Furthermore, in a preliminary clinical study with healthy volunteers, one such tracer, ¹⁸F-PFPN, was also found to be well-tolerated. snmjournals.org Some fused cyclic urea (B33335) derivatives that incorporate a picolinamide structure have been reported to be non-toxic with few side effects. google.com

Toxicity studies on related heterocyclic structures can also provide some context. For example, while some novel copper(I) complexes have shown promising cytotoxic activity against cancer cell lines, they also exhibited significant toxicity to non-tumoral cells, indicating low selectivity. mdpi-res.com In contrast, certain 5-bromosubstituted derivatives of indole (B1671886) phytoalexins have demonstrated lower toxicity on normal cells compared to the standard chemotherapeutic agent cisplatin. beilstein-archives.org These findings underscore the importance of careful structural modification to enhance efficacy while minimizing off-target toxicity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by identifying the key chemical features that influence its potency and selectivity.

Analysis of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the picolinamide scaffold and its analogues have a profound impact on their biological properties. For instance, in a series of chalcone (B49325) derivatives, the presence and location of a bulky substituent like a bromo group significantly influenced their antioxidant activity. who.int This highlights that steric factors can play a crucial role in the interaction of a molecule with its biological target.

In the context of 5-bromopicolinamide derivatives, modifications to different parts of the molecule have been explored to enhance their desired activities. Studies on tryptamine (B22526) derivatives have shown that while some substitutions on the indole ring are well-tolerated, N-alkylation can lead to a complete loss of activity, demonstrating the sensitivity of the biological target to changes in this region of the molecule. nih.gov Similarly, for a series of imidazo[2,1-b] nih.govCurrent time information in Pasuruan, ID.acs.orgthiadiazole derivatives, the introduction of a bromine atom at a specific position resulted in moderate cytotoxic activity. nih.gov

The systematic variation of substituents on related heterocyclic structures has also provided valuable SAR insights. For example, in a study of 2-imino-1,10-phenanthroline ligands complexed with cobalt, altering the steric and electronic properties of the ortho-substituents on the N-aryl ring led to changes in catalytic activity. academie-sciences.fr Such studies on how substituent changes affect properties like affinity and selectivity are crucial for the rational design of more potent and selective compounds. csfarmacie.cz

Computational Approaches for SAR Modeling and Prediction (e.g., Molecular Docking, DFT Studies)

Computational methods such as molecular docking and Density Functional Theory (DFT) have become indispensable tools for understanding and predicting the biological activity of molecules. Molecular docking studies have been employed to elucidate the binding modes of various heterocyclic compounds, including derivatives related to 5-bromopicolinamide, with their protein targets. For example, docking studies have been used to investigate the interactions of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives with UDP-N-acetylenolpyruvoyl glucosamine (B1671600) reductase ajrconline.org, and 5-bromoindole-2-carboxylic acid oxadiazole derivatives with the EGFR tyrosine kinase domain researchgate.net. These studies can help rationalize observed SAR data and guide the design of new analogues with improved binding affinity. researchgate.net

DFT studies provide insights into the electronic structure, reactivity, and stability of molecules. nih.govresearchgate.netscirp.org Such calculations can be used to determine various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity. nih.govmdpi.com For instance, DFT calculations have been used to optimize the molecular structure and analyze the spectral data of novel pyridine derivatives, providing a deeper understanding of their physicochemical properties. nih.gov The combination of molecular docking and DFT studies offers a powerful approach for the in-silico design and evaluation of new this compound derivatives with desired biological activities.

Pharmacophore Identification and Molecular Design Principles

The development of new therapeutic agents from a lead compound like this compound relies heavily on understanding its essential structural features for biological activity and the principles guiding its molecular design. This involves identifying the pharmacophore and exploring the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Pharmacophore Identification

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target and exert its effect. For derivatives of 5-bromo-N-substituted picolinamides, pharmacophore models are developed by comparing the structures of active and inactive compounds.

While a specific pharmacophore model for this compound is not extensively detailed in public literature, general principles can be derived from studies on related picolinamide derivatives. Computational methods, such as the HypoGen algorithm, are often used to generate these models from a set of compounds with known activities. nih.gov The key features for picolinamide-based compounds typically include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring. iucr.org

A Hydrogen Bond Donor/Acceptor: The amide linkage (-CONH-). iucr.org

A Hydrophobic/Aromatic Region: The pyridine ring itself.

Substituent Effects: The nature and position of substituents on the pyridine ring and the N-alkyl chain critically influence the molecule's interaction with its target. The bromine atom at the 5-position, for instance, can participate in halogen bonding and increases lipophilicity, potentially enhancing binding affinity or altering selectivity.

Molecular Design and Structure-Activity Relationship (SAR)

Molecular design for this class of compounds is guided by systematic modifications of the core structure to understand the structure-activity relationship (SAR). Research has focused on modifying three main parts of the picolinamide scaffold: the pyridine ring, the amide linker, and the N-substituted group.

SAR studies on related picolinamide derivatives have provided valuable insights for molecular design. For example, in the development of EP2 receptor antagonists, replacing a central phenyl ring with a nicotinic or picolinic acid ring was explored to enhance properties like aqueous solubility. acs.orgnih.gov It was found that incorporating a nitrogen atom into the ring system could improve solubility, a crucial factor for drug development. acs.org

Similarly, investigations into KIF18A inhibitors have highlighted the importance of the side chain attached to the amide nitrogen. The synthesis of analogs with different substituents allows for the exploration of the binding pocket of the target protein. Modifications that improve the fit within the target's binding site can lead to significant increases in potency and selectivity. The general strategy involves synthesizing a library of derivatives by altering substituents and then evaluating their biological activity to build a comprehensive SAR profile. nih.gov

Detailed research findings from SAR studies on related picolinamide structures are summarized below.

Mechanistic Studies of 5 Bromo N Ethylpicolinamide in Biological Systems

Identification and Validation of Molecular Targets

Comprehensive studies to identify and validate the specific molecular targets of 5-Bromo-N-ethylpicolinamide are not readily found in the current body of scientific research.

Direct Binding Assays and Target Engagement Studies

There is a lack of published direct binding assays or target engagement studies for this compound. Such studies are crucial for determining the binding affinity of a compound to its potential protein targets and confirming direct interaction within a cellular context. For related picolinamide (B142947) derivatives, these assays have been employed to identify targets like the melanin (B1238610) pigment in melanoma cells for imaging purposes. nih.govpnas.org However, for this compound, this information is not available.

Proteomic Approaches for Target Deconvolution

Proteomic-based methods for the deconvolution of drug targets, which can identify a compound's binding partners on a global scale, have not been reported for this compound.

Elucidation of Cellular and Subcellular Mechanisms of Action

The specific effects of this compound on cellular processes such as cell cycle progression, apoptosis, and the modulation of gene and protein expression remain to be elucidated.

Impact on Cell Cycle Progression and Apoptosis Induction

There is no specific information detailing the impact of this compound on cell cycle progression or its ability to induce apoptosis. Studies on other brominated compounds, such as 5-bromouridine, have shown effects on the cell cycle and the induction of apoptosis in leukemia cell lines, but similar investigations have not been published for this compound. nih.gov

Modulation of Gene Expression and Protein Levels (e.g., GSH, ROS, BDNF, Histone levels)

Data on how this compound may modulate the expression of genes or the levels of proteins such as glutathione (B108866) (GSH), reactive oxygen species (ROS), brain-derived neurotrophic factor (BDNF), or histones are absent from the scientific literature. Research on other compounds has shown that brominated molecules can influence gene expression; for example, 5-bromo-2'-deoxyuridine (B1667946) has been found to block myogenesis by extinguishing the expression of the MyoD1 gene. nih.gov

Influence on Intracellular Signaling Pathways

The influence of this compound on specific intracellular signaling pathways is currently unknown. Elucidating these interactions is key to understanding the full biological activity of the compound. nih.gov

Allosteric Modulation and Binding Mode Analysis

Allosteric modulators are molecules that bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. acs.orgfrontiersin.org This binding event induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. acs.orgnih.gov This mechanism offers significant therapeutic potential, as allosteric modulators can fine-tune physiological signaling with greater subtlety than traditional agonists or antagonists. frontiersin.orgfrontiersin.org Their effects are saturable and dependent on the presence of the endogenous agonist, which can lead to improved safety profiles and reduced on-target side effects. acs.orgfrontiersin.org

While direct experimental studies detailing the allosteric modulation of this compound are not extensively available in the reviewed literature, the picolinamide scaffold is a recognized structure in the development of allosteric modulators. Picolinamide derivatives have been specifically investigated for their potential as allosteric modulators of various receptors, including G-protein coupled receptors (GPCRs) such as metabotropic glutamate (B1630785) receptors (mGluRs). nih.govacs.org

The binding mode of picolinamide-based compounds is critically influenced by their structural components. For compounds in this class, the bromine atom and the N-substituted side chain (in this case, an ethyl group) are considered crucial for reactivity and binding affinity with molecular targets. Analysis of related compounds suggests that these features determine how the molecule orients itself within a binding pocket. For example, molecular docking studies on 5-(p-Tolyl)picolinamide derivatives targeting the PI3Kα kinase indicated that the molecule's morpholine (B109124) and amide components were critical for binding. vulcanchem.com In general, the binding of an allosteric modulator is analyzed through computational docking studies and confirmed with biophysical methods to understand the specific interactions—such as hydrogen bonds or hydrophobic interactions—that stabilize the ligand-receptor complex. acs.orgnih.gov

Table 1: Types of Allosteric Modulation

| Modulator Type | Description | Effect on Orthosteric Ligand |

|---|---|---|

| Positive Allosteric Modulator (PAM) | Enhances the receptor's response to an agonist. | Increases affinity and/or efficacy. |

| Negative Allosteric Modulator (NAM) | Reduces the receptor's response to an agonist. | Decreases affinity and/or efficacy. |

| Neutral Allosteric Ligand (NAL) | Binds to the allosteric site without affecting agonist activity but can block other modulators. | No change in affinity or efficacy. |

| Allosteric Agonist | Activates the receptor by binding to the allosteric site, even without an orthosteric ligand. | Independent activation of the receptor. |

This table provides a conceptual overview of different types of allosteric modulation observed in drug discovery. acs.orgfrontiersin.org

Investigating Potential Off-Target Effects and Selectivity Profiles

The development of a therapeutic agent requires a thorough understanding of its selectivity—its ability to interact with the intended target over other unintended biological molecules. drugdiscoverynews.com Off-target interactions can lead to adverse effects and complicate the therapeutic profile of a drug candidate. vulcanchem.comdrugdiscoverynews.comcriver.com Therefore, early-stage off-target screening and the characterization of a compound's selectivity are critical steps in drug discovery. reactionbiology.comresearchgate.net

For the picolinamide class of compounds, selectivity is a key area of investigation. A significant finding relates to a close analog, 5-bromo-N-(2-(diethylamino)ethyl)picolinamide , which has demonstrated a very high affinity and selectivity for melanin. nih.gov This property has been leveraged to develop this compound as a PET imaging probe for the detection of malignant melanoma. nih.govpnas.org In vivo studies showed high uptake in tumors and rapid clearance from other organs, resulting in excellent tumor-to-background imaging ratios. pnas.org This high specificity for melanin would be considered a significant off-target effect if the compound were being developed for a different therapeutic purpose.

The selectivity of picolinamide derivatives has also been explored against other target classes. For instance, research into a dual SIK2/SIK3 inhibitor derived from a 5-bromo-picolinamide intermediate highlighted the challenge of achieving selectivity against the related kinase RIPK2, which was a primary off-target. acs.org Similarly, derivatives of 5-(p-Tolyl)picolinamide were noted to have off-target effects that required further structural optimization to mitigate. vulcanchem.com In contrast, some picolinamide-based molecules have shown favorable selectivity. N-[1-(adamantan-1-yl)ethyl]picolinamide , for example, was found to have a high selectivity index as an antiviral agent, indicating low cytotoxicity relative to its desired antiviral activity. researchgate.net

These findings underscore the diverse selectivity profiles within the picolinamide family and the importance of the specific substitutions on the picolinamide core in determining target engagement and potential off-target binding.

Table 2: Summary of Selectivity and Off-Target Findings for Picolinamide Derivatives

| Compound/Derivative Class | Primary Target/Application | Known Off-Target(s) or Selectivity Profile | Reference(s) |

|---|---|---|---|

| 5-bromo-N-(2-(diethylamino)ethyl)picolinamide | PET Imaging Agent | High affinity and selectivity for melanin. | pnas.org, nih.gov |

| 5-Bromo-picolinamide derivatives | SIK2/SIK3 Inhibition | RIPK2 kinase identified as a key off-target. | acs.org |

| 5-(p-Tolyl)picolinamide derivatives | PI3Kα Inhibition | Unspecified off-target effects necessitating optimization. | vulcanchem.com |

| N-[1-(adamantan-1-yl)ethyl]picolinamide | Antiviral (Influenza) | High selectivity index (low cytotoxicity). | researchgate.net |

Applications of 5 Bromo N Ethylpicolinamide As Chemical Probes and in Drug Discovery

Development of 5-Bromo-N-ethylpicolinamide-Based Radiotracers for Molecular Imaging

The core structure of this compound is particularly amenable to radiolabeling, making it an important precursor for synthesizing radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging agents are designed to bind to specific biological targets, offering a window into molecular processes within the body.

A significant application of this compound is as a precursor for the synthesis of PET radiotracers that target melanin (B1238610), a pigment often abundant in melanoma cells. mdpi.com The bromine atom on the picolinamide (B142947) ring serves as an effective leaving group for radiofluorination, allowing for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F).

One of the most prominent derivatives is N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide, known as [¹⁸F]DMPY2. pnas.orgnih.gov This probe is synthesized via a one-step nucleophilic substitution reaction where the bromo precursor, 5-bromo-N-(2-(dimethylamino)ethyl)picolinamide, is reacted with no-carrier-added [¹⁸F]fluoride. pnas.orgpnas.org This process has been refined to produce [¹⁸F]DMPY2 with high purity and good radiochemical yield. nih.gov

Preclinical and clinical studies have highlighted the potential of these picolinamide-based probes. In animal models of melanoma, [¹⁸F]DMPY2 demonstrated high affinity and selectivity for melanoma tumors, strong and prolonged tumor uptake, and rapid clearance from the background, leading to excellent image quality. nih.govpnas.org For instance, biodistribution studies in mice showed significant tumor uptake, reaching 24.8% of the injected dose per gram of tissue (%ID/g) at 60 minutes. pnas.org Another similar probe, ¹⁸F-5-FPN, also derived from a bromo-picolinamide precursor, successfully detected pigmented melanoma tumors just one minute after injection and showed significantly higher uptake in melanoma cells compared to the commonly used PET tracer, ¹⁸F-FDG. researchgate.net

In a first-in-human study, [¹⁸F]DMPY2 was found to be well-tolerated and showed superior diagnostic performance in detecting lymph node metastases compared to ¹⁸F-FDG. nih.gov The development of these melanin-targeted PET probes represents a promising advancement for the early diagnosis, staging, and management of malignant melanoma. nih.govnih.gov

Interactive Data Table: Performance of ¹⁸F-Picolinamide-Based PET Probes

| Radiotracer | Precursor | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/μmol) | Key Finding | Citations |

| [¹⁸F]DMPY2 | 5-Bromo-N-(2-(dimethylamino)ethyl)picolinamide | ~15–20% | > 7.6 | Showed strong tumor uptake (24.8% ID/g at 60 min) in mice and superior performance to [¹⁸F]FDG in human lymph node metastasis detection. | pnas.orgnih.govpnas.orgnih.gov |

| ¹⁸F-5-FPN | 5-bromo-N-(2-(diethylamino)ethyl)picolinamide | 44.68% ± 5.99% (for an optimized version) | Not specified in these sources | Demonstrated high specificity and affinity for pigmented melanoma, with rapid renal clearance. | mdpi.comresearchgate.net |

| ¹⁸F-2 | 5-bromo-N-(2-(diethylamino)ethyl)picolinamide | 9.5 ± 1.9% (non-decay corrected) | 100–150 | Showed superior tumor uptake and imaging contrast compared to other analogs in a comparative study. | nih.gov |

While much of the recent focus has been on PET agents, the underlying benzamide (B126) and picolinamide scaffolds have also been explored for SPECT imaging. SPECT utilizes radionuclides that emit single gamma rays, such as Iodine-123. Historically, iodo-arylcarboxamide derivatives have been developed as small organic molecules with a high affinity for melanin. researchgate.net For example, a clinical study using an ¹²³I-labeled benzamide for detecting malignant melanoma demonstrated high accuracy and specificity. nih.gov The structural similarity and shared melanin-binding properties suggest that iodinated analogs of this compound could be developed as effective SPECT probes, although PET derivatives have garnered more attention in recent research. researchgate.netresearchgate.net

Utilization in Target Validation and Pathway Interrogation in Chemical Biology

Target validation is a crucial step in drug discovery, confirming that modulating a specific biological target (like an enzyme or receptor) can produce a therapeutic effect. bio-techne.comsygnaturediscovery.com Chemical probes—small molecules with high selectivity for a target—are essential tools in this process. sygnaturediscovery.com

Derivatives of this compound, particularly the radiolabeled versions, serve as functional chemical probes for validating melanin as a target for melanoma imaging and therapy. nih.govresearchgate.net By demonstrating that these molecules selectively accumulate in melanin-producing tissues and cells, researchers confirm the viability of the melanin-targeting strategy. nih.gov This process allows for the direct interrogation of the melanin pathway's accessibility in a non-invasive manner.

Furthermore, the "mutate and conjugate" approach in chemical biology offers a sophisticated method for target validation. unito.it In this strategy, a protein of interest is mutated to introduce a reactive site, and a library of fragments is screened to find one that selectively binds to the mutant protein. unito.it A versatile scaffold like picolinamide could be functionalized to create libraries of electrophilic fragments for such screens, enabling the rapid identification of selective ligands to validate new targets and explore their cellular functions. unito.it

Lead Generation and Optimization within Medicinal Chemistry Programs

In medicinal chemistry, lead generation is the process of identifying and refining promising "hit" compounds from initial screens into more potent and drug-like "lead" compounds. blogspot.comuniroma1.it This involves extensive structure-activity relationship (SAR) studies, where chemists systematically modify a chemical scaffold to improve its biological activity, selectivity, and pharmacokinetic properties. uniroma1.itresearchgate.net

The development of melanin-targeting radiotracers from the this compound scaffold is a clear example of lead generation and optimization. The initial "hit" concept was that benzamide-type structures bind to melanin. nih.gov Researchers then optimized this lead by:

Scaffold Hopping: Moving from a benzene (B151609) ring to a pyridine-based (picolinamide) scaffold, which was found to increase tumor uptake. pnas.org

Side Chain Modification: Adjusting the alkylamine side chain (e.g., from diethylamino to dimethylamino) to enhance binding affinity and improve pharmacokinetics. pnas.orgpnas.org

Systematic Derivatization: Synthesizing a series of related compounds to establish a clear SAR, identifying which structural features were key for potent and selective activity. nih.gov

This iterative process of design, synthesis, and testing led to the generation of highly optimized lead compounds like [¹⁸F]DMPY2, which exhibit properties far superior to the initial hits. nih.govnih.gov

Role as a Privileged Scaffold in Novel Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. cam.ac.uknih.gov These scaffolds are highly valued in drug discovery because they provide a robust starting point for developing new drugs against a variety of targets. cam.ac.ukrroij.com They often possess favorable structural and physicochemical properties that allow for versatile interactions with protein binding sites. cam.ac.uk

The picolinamide core, a substituted pyridine (B92270) ring, can be considered a privileged scaffold. Heterocyclic rings are common features in many successful drugs. cam.ac.uk The development of picolinamide derivatives for different purposes showcases this versatility. While its application in melanin-targeting agents is well-documented, the core structure is also found in compounds targeting other proteins. For instance, different substituted pyrimidine (B1678525) derivatives, which share structural similarities, have been developed as potent inhibitors of ULK1 kinase, a protein involved in autophagy in cancer. nih.gov

The ability to easily modify the picolinamide scaffold at multiple positions allows for the creation of large chemical libraries. cam.ac.uk These libraries can be screened against diverse biological targets, facilitating the discovery of new lead compounds for a wide range of diseases, solidifying the role of the picolinamide framework as a valuable and privileged structure in medicinal chemistry. rroij.comnih.gov

常见问题

Q. What are the standard synthetic routes for preparing 5-Bromo-N-ethylpicolinamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a picolinamide precursor. A common approach is the bromination of N-ethylpicolinamide using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetonitrile) under mild heating (60–80°C). Reaction monitoring via TLC or HPLC is critical to avoid over-bromination. Yield optimization requires precise stoichiometric control (1:1.05 molar ratio of substrate:NBS) and inert atmosphere conditions to suppress side reactions like oxidation or debromination . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C5, ethylamide at N). For example, the C5 bromine induces a downfield shift (~8.2 ppm for H6 in H NMR) .

- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H] at m/z 243.02 for CHBrNO).

- X-ray Crystallography : Single-crystal XRD resolves stereoelectronic effects, such as planarity of the pyridine ring and Br···O halogen bonding interactions .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer: The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : With aryl boronic acids (Pd(PPh), KCO, DMF/HO, 80°C) yields biaryl derivatives. Side reactions (e.g., protodebromination) occur if base strength or temperature is excessive .

- Amidation : The ethylamide group can undergo hydrolysis (HSO, reflux) to 5-bromopicolinic acid, a precursor for further functionalization .

Advanced Research Questions

Q. How can contradictory data on bromination regioselectivity in picolinamide derivatives be resolved experimentally?

Methodological Answer: Contradictions often arise from solvent polarity or catalyst choice. For example:

- Polar Solvents (DMF) : Favor electrophilic aromatic substitution (EAS) at C5 due to stabilization of the transition state.

- Nonpolar Solvents (DCM) : May lead to competing C3 bromination via radical pathways (initiated by light or AIBN) .

Resolution Strategy : Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G**) to model bromine’s electrophilic attack, validated by kinetic studies (monitoring via F NMR if using fluorinated analogs) .

Q. What experimental design principles apply to optimizing this compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize metalloenzymes (e.g., carbonic anhydrase) due to the compound’s amide and halogen motifs, which coordinate metal ions.

- Dose-Response Assays : Use IC determination via fluorescence quenching (e.g., FAM-labeled substrates) with negative controls (unbrominated analogs) .

- SAR Analysis : Introduce substituents at C3 or C6 to probe steric/electronic effects. For instance, C3-fluoro analogs show enhanced binding affinity (~2-fold vs. wild type) .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

Methodological Answer:

- DFT/MD Simulations : Calculate bond dissociation energies (BDEs) for Br-C and amide C-N bonds. Low BDE (<70 kcal/mol) indicates susceptibility to hydrolysis or enzymatic cleavage .

- pK Prediction : Tools like MarvinSketch estimate the amide’s pK (~0.5–1.5), guiding buffer selection for in vitro assays (pH 7.4 mimics physiological conditions) .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., di-bromination) by controlling residence time and temperature .

- Catalyst Screening : Pd/C or Ni catalysts enhance selectivity in dehalogenation-prone reactions. For example, Pd(OAc)/Xantphos suppresses protodebromination in Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。